
6-(Isopropylamino)-2-methylnicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Isopropylamino)-2-methylnicotinicacid is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of an isopropylamino group attached to the sixth position of the nicotinic acid ring and a methyl group at the second position. Nicotinic acid derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylamino)-2-methylnicotinicacid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Nitration: The nicotinic acid undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with isopropyl halide to introduce the isopropylamino group.
Methylation: Finally, the compound is methylated at the second position using a methylating agent like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the reduction step.
Automated Reactors: Employing automated reactors to control reaction parameters like temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-(Isopropylamino)-2-methylnicotinicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: The isopropylamino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amino derivatives and dealkylated compounds.
Substitution Products: Various substituted nicotinic acid derivatives.
Scientific Research Applications
6-(Isopropylamino)-2-methylnicotinicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Isopropylamino)-2-methylnicotinicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with nicotinic acid receptors and enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound with similar structural features.
6-Aminonicotinic Acid: A derivative with an amino group at the sixth position.
2-Methylnicotinic Acid: A derivative with a methyl group at the second position.
Uniqueness
6-(Isopropylamino)-2-methylnicotinicacid is unique due to the presence of both isopropylamino and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
6-(Isopropylamino)-2-methylnicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of an isopropylamino group at the 6-position and a methyl group at the 2-position of the pyridine ring. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in medicinal chemistry.
The molecular formula of 6-(Isopropylamino)-2-methylnicotinic acid is C9H12N2O2. Its structure allows for a diverse range of interactions with biological targets, making it a subject of interest in pharmacological studies.
Antiviral Properties
Research indicates that derivatives of nicotinic acid, including 6-(Isopropylamino)-2-methylnicotinic acid, exhibit significant antiviral activity. Specifically, compounds with similar structures have been shown to inhibit RNase H, an enzyme critical for the replication of HIV-1. The inhibition of RNase H suggests a potential role for these compounds in antiviral therapies, particularly targeting HIV-1 replication mechanisms.
Antimicrobial Activity
In vitro studies have demonstrated that compounds related to 6-(Isopropylamino)-2-methylnicotinic acid possess antimicrobial properties. For instance, related thiazolidinone derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial screening conducted against pathogens like Staphylococcus aureus and Escherichia coli indicates comparable efficacy to standard antimicrobial agents .
The biological activity of 6-(Isopropylamino)-2-methylnicotinic acid can be attributed to its ability to interact with multiple biological targets:
- RNase H Inhibition : The structural features enhance selectivity and reduce cytotoxicity compared to other inhibitors.
- Cellular Signaling : Interaction with proteins involved in cellular signaling pathways may influence various metabolic processes.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
Study 1: RNase H Inhibition
A study focused on the synthesis and evaluation of nicotinic acid derivatives indicated that 6-(Isopropylamino)-2-methylnicotinic acid exhibited potent inhibition against RNase H. The structure-activity relationship (SAR) analysis revealed that modifications at the isopropylamino position significantly affected inhibitory potency, highlighting the importance of this group in enhancing antiviral activity.
Study 2: Antimicrobial Efficacy
In another investigation, derivatives including 6-(Isopropylamino)-2-methylnicotinic acid were tested against a panel of bacterial and fungal strains. Results indicated that certain modifications led to increased antimicrobial activity, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .
Comparative Analysis
To better understand the biological activity of 6-(Isopropylamino)-2-methylnicotinic acid, a comparative analysis with structurally similar compounds can be useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-6-methyl-nicotinic acid | Amino group at position 2 | Moderate RNase H inhibition |
4-Trifluoromethyl nicotinic acid | Trifluoromethyl at position 4 | Antiviral properties |
3-Isopropyl-6-methyl-nicotinic acid | Isopropyl at position 3 | Reduced antimicrobial activity |
6-(Isopropylamino)-2-methylnicotinic acid | Isopropylamino at position 6, methyl at position 2 | Strong antiviral & antimicrobial properties |
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methyl-6-(propan-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)11-9-5-4-8(10(13)14)7(3)12-9/h4-6H,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
FCEYODOGBGLPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.